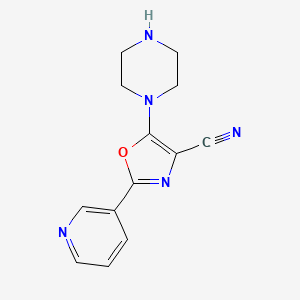

5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile

CAS No.: 1081136-96-0

Cat. No.: VC8045944

Molecular Formula: C13H13N5O

Molecular Weight: 255.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1081136-96-0 |

|---|---|

| Molecular Formula | C13H13N5O |

| Molecular Weight | 255.28 g/mol |

| IUPAC Name | 5-piperazin-1-yl-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile |

| Standard InChI | InChI=1S/C13H13N5O/c14-8-11-13(18-6-4-15-5-7-18)19-12(17-11)10-2-1-3-16-9-10/h1-3,9,15H,4-7H2 |

| Standard InChI Key | QRDWLUYLFHKIBG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=C(N=C(O2)C3=CN=CC=C3)C#N |

| Canonical SMILES | C1CN(CCN1)C2=C(N=C(O2)C3=CN=CC=C3)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features three distinct components:

-

Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

-

Piperazine substituent: A six-membered diamine ring attached to the oxazole’s 5-position, enhancing solubility and enabling hydrogen bonding.

-

Pyridin-3-yl group: A nitrogen-containing aromatic ring at the 2-position, contributing to π-π stacking interactions and electronic effects .

The carbonitrile group at the 4-position introduces polarity and serves as a potential site for further functionalization. Quantum mechanical calculations predict planar geometry for the oxazole and pyridine rings, with the piperazine adopting a chair conformation in solution .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.28 g/mol |

| CAS Number | 1081136-96-0 |

| Predicted LogP | 1.2 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 (piperazine NH) |

The compound’s moderate logP value suggests balanced solubility in polar and nonpolar solvents, making it suitable for both aqueous and organic reaction conditions . The piperazine moiety likely enhances water solubility at physiological pH due to protonation of its amine groups.

Synthetic Methodologies

Oxazole Ring Formation

The oxazole core is typically synthesized via cyclization reactions. A common approach involves the Hantzsch–Traumann synthesis, where thioureas react with α-haloketones . For example:

-

Thiourea preparation: Cyclopentylamine derivatives react with isothiocyanates to form thioureas .

-

Cyclization: Reaction with 3-chloro-2,4-pentanedione under reflux conditions yields the oxazole ring .

Research Gaps and Future Directions

-

Experimental validation: Current data are largely predictive; in vitro assays are needed to confirm enzymatic inhibition or antimicrobial efficacy.

-

Structure-activity relationships (SAR): Systematic modification of the pyridine and piperazine substituents could optimize potency and selectivity.

-

Toxicological profiling: Acute and chronic toxicity studies in model organisms are essential for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume